molecular formula C7H10O4 B1681170 Succinylacetone CAS No. 51568-18-4

Succinylacetone

Número de catálogo: B1681170
Número CAS: 51568-18-4
Peso molecular: 158.15 g/mol
Clave InChI: WYEPBHZLDUPIOD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity: 4,6-Dioxoheptanoic acid (succinylacetone, SA) is a seven-carbon organic acid with the molecular formula C₇H₁₀O₄ and molecular weight 158.15 g/mol . It features two ketone groups at positions 4 and 6, making it a β-diketone derivative. Its IUPAC name is 4,6-dioxoheptanoic acid, and it is a known biomarker for hereditary tyrosinemia type 1 due to its accumulation in patients with fumarylacetoacetate hydrolase (FAH) deficiency .

Mechanistic Role: SA is a potent inhibitor of heme biosynthesis, primarily targeting δ-aminolevulinic acid dehydratase (ALAD), an enzyme critical in porphyrin synthesis . This inhibition disrupts heme-dependent pathways, including cytochrome P-450 activity and chlorophyll synthesis in plants .

Propiedades

IUPAC Name

4,6-dioxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEPBHZLDUPIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199519
Record name Succinylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Succinylacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51568-18-4
Record name Succinylacetone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51568-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinylacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051568184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 51568-18-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Succinylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dioxoheptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUCCINYLACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ0KV2Q190
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Succinylacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

66 - 67 °C
Record name Succinylacetone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

5,8-Dioxooctanoic Acid (DOOA)

  • Structure : C₈H₁₂O₄; features ketone groups at positions 5 and 6.
  • Function: Used in the synthesis of carboxyalkylpyrrole ethanolamine phospholipids, which are implicated in oxidative stress signaling .
  • Key Difference : Unlike SA, DOOA lacks direct inhibitory effects on heme biosynthesis but is involved in lipid peroxidation studies .

9,12-Dioxododecanoic Acid (DOHA)

  • Structure : C₁₂H₂₀O₄; ketones at positions 9 and 12.
  • Function: A precursor for fluorescent probes (e.g., DOHA-Fm ester) to quantify ethanolamine phospholipids .
  • Key Difference : Longer carbon chain enhances lipid solubility, making it suitable for membrane-associated studies .

3-Oxopentanedioic Acid

  • Structure : C₅H₆O₅; a dicarboxylic acid with a single ketone group.
  • Function: Used in tropinone synthesis and alkaloid research .
  • Key Difference: No inhibitory activity on ALAD; primarily a synthetic intermediate .

Comparison with Functionally Related Inhibitors

Levulinic Acid (LA)

  • Structure : C₅H₈O₃; a γ-keto acid.
  • Mechanism: Competitively inhibits ALAD in plants, causing δ-aminolevulinic acid (ALA) accumulation and chlorophyll reduction .
  • Key Difference : Less potent than SA; SA reduces chlorophyll synthesis by ~80% in barley leaves compared to LA’s ~50% .

Desferrioxamine

  • Structure : A siderophore chelator (C₂₅H₄₈N₆O₈).
  • Mechanism : Blocks iron incorporation into protoporphyrin IX, inhibiting heme synthesis downstream of ALAD .
  • Key Difference : Unlike SA, desferrioxamine causes protoporphyrin accumulation rather than porphyrin depletion .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Target/Function Key Application Reference
4,6-Dioxoheptanoic acid C₇H₁₀O₄ 158.15 ALAD inhibition, heme biosynthesis Tyrosinemia diagnostics, heme research
5,8-Dioxooctanoic acid C₈H₁₂O₄ 172.18 Lipid peroxidation signaling Oxidative stress studies
Levulinic acid C₅H₈O₃ 116.12 Competitive ALAD inhibition Plant physiology research
3-Oxopentanedioic acid C₅H₆O₅ 146.10 Synthetic intermediate Alkaloid synthesis

Research Findings and Implications

  • Heme-Dependent Pathways : SA’s inhibition of ALAD reduces cytochrome P-450 levels by >70% in hepatocytes, impairing drug metabolism .
  • Plant Studies : Pretreatment with SA eliminates the lag phase in ALA accumulation in barley leaves, demonstrating its rapid action on ALAD .
  • Cancer Research : Depleting heme via SA suppresses Cox15 and Cox1 expression in cancer cells, linking heme availability to mitochondrial respiration .

Actividad Biológica

4,6-Dioxoheptanoic acid, commonly known as succinylacetone , is a significant compound in biochemical research, particularly due to its role as an inhibitor of heme biosynthesis. This article explores its biological activity, mechanisms of action, and clinical implications through detailed research findings and case studies.

  • Molecular Formula : C7_7H8_8O4_4
  • Molecular Weight : 158.15 g/mol
  • CAS Number : 51568-18-4
  • Solubility : Soluble in DMSO (95 mg/mL)

4,6-Dioxoheptanoic acid inhibits the enzyme 5-aminolevulinic acid (ALA) dehydratase , which is crucial in the heme biosynthetic pathway. By inhibiting this enzyme, this compound leads to the accumulation of ALA and a subsequent decrease in chlorophyll synthesis in plants, as observed in studies with Hordeum vulgare (barley) leaves . This inhibition has profound implications in both plant biology and potential therapeutic applications in humans.

Inhibition of Heme Biosynthesis

One of the primary biological activities of this compound is its potent inhibition of heme biosynthesis. This inhibition can lead to various metabolic disorders, particularly in conditions like hereditary tyrosinemia type I (HT1), where this compound accumulates due to a deficiency in fumarylacetoacetate hydrolase .

Case Studies

  • Case Study on Hereditary Tyrosinemia Type I :
    • Patient Profile : A six-week-old female presented with acute liver failure and elevated serum AFP levels.
    • Findings : Urine organic acid analysis revealed elevated levels of this compound, confirming the diagnosis of HT1. Treatment involved dietary management and Nitisinone therapy .
  • Biochemical Analysis :
    • In patients with HT1, this compound levels were correlated with liver dysfunction markers such as transaminases and serum AFP. The presence of this compound serves as a crucial biomarker for diagnosing and monitoring HT1 .

Enzymatic Inhibition Studies

Research indicates that this compound not only inhibits ALA dehydratase but also affects other metabolic pathways involving heme synthesis. For instance, studies have shown that it can inhibit heme biosynthesis in human mononuclear cells and HeLa cells, indicating its potential utility in cancer research .

StudyFindings
NCBI Study on BarleyDA causes ALA accumulation at the expense of chlorophyll synthesis .
HT1 Case StudiesElevated this compound correlates with liver dysfunction; serves as a diagnostic biomarker .
Enzymatic StudiesInhibits heme biosynthesis in various human cell lines .

Clinical Implications

The biological activity of 4,6-dioxoheptanoic acid has significant clinical implications. Its role as an inhibitor of heme biosynthesis makes it a target for therapeutic interventions in metabolic disorders such as HT1. Moreover, the ability to measure this compound levels provides a non-invasive diagnostic tool for early detection and management of these conditions.

Q & A

Basic Research Questions

Q. What is the biochemical role of 4,6-Dioxoheptanoic acid in tyrosinemia type 1, and how is it detected in clinical samples?

  • Answer : 4,6-Dioxoheptanoic acid (succinylacetone) is a hallmark biomarker of tyrosinemia type 1, resulting from fumarylacetoacetate hydrolase deficiency in the tyrosine catabolic pathway. Elevated levels disrupt heme biosynthesis by inhibiting δ-aminolevulinic acid dehydratase (ALAD). Detection in clinical settings employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for this compound in plasma or urine .

Q. Which analytical methods are validated for quantifying 4,6-Dioxoheptanoic acid in metabolic studies?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS are widely used. GC-MS requires derivatization (e.g., methoximation and silylation) to enhance volatility, while LC-MS/MS directly quantifies the compound using stable isotope-labeled internal standards. Spectral data (e.g., IR: 1720 cm⁻¹ for carbonyl; NMR: δ 2.05 ppm for methyl protons) aid in structural confirmation .

Q. How does 4,6-Dioxoheptanoic acid inhibit heme biosynthesis, and what are the downstream effects?

  • Answer : The compound inhibits ALAD, blocking the conversion of δ-aminolevulinic acid (ALA) to porphobilinogen. This leads to ALA accumulation, oxidative stress, and disrupted heme-dependent processes (e.g., cytochrome P450 function). Experimental validation involves measuring ALAD activity in vitro using spectrophotometric assays at 555 nm to monitor porphobilinogen formation .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in the dual regulatory effects of 4,6-Dioxoheptanoic acid on heme pathway enzymes?

  • Answer : While 4,6-Dioxoheptanoic acid inhibits ALAD, it upregulates ALA synthase-1 (ALAS1) via feedback mechanisms. To dissect these effects, researchers use hepatic cell models with CRISPR-Cas9-mediated ALAD knockout, followed by RNA-seq to analyze ALAS1 expression under varying glucose and heme conditions. This approach isolates the compound’s direct inhibition from compensatory transcriptional responses .

Q. How can spectral data (e.g., NMR, IR) differentiate 4,6-Dioxoheptanoic acid from structurally similar diketones?

  • Answer : Key spectral markers include:

  • IR : Strong absorption at 1720 cm⁻¹ (carbonyl stretching) and 1630 cm⁻¹ (conjugated enol tautomer).
  • ¹H NMR : Distinct singlet at δ 2.25 ppm (methyl protons adjacent to carbonyl groups) and a broad peak at δ 12.5 ppm (carboxylic acid proton).
    Comparative studies with analogs like 7-dioxooctanoic acid (δ 2.4 ppm for methylene protons) ensure specificity .

Q. What methodologies assess the impact of 4,6-Dioxoheptanoic acid on hepatic mRNA and miRNA expression profiles?

  • Answer : Transcriptomic analysis via RNA-seq or microarrays on hepatocyte cultures treated with 4,6-Dioxoheptanoic acid (e.g., 10–100 μM for 24–48 hours) identifies dysregulated genes (e.g., CYP3A4, HMOX1). miRNA profiling (e.g., miR-122) is performed using qRT-PCR or small RNA-seq, with validation via luciferase reporter assays to confirm target interactions .

Q. How is 4,6-Dioxoheptanoic acid utilized in protoporphyrin biosynthesis studies in bacterial models?

  • Answer : In Myxococcus xanthus, the compound induces protoporphyrin I accumulation by blocking ferrochelatase. Researchers quantify protoporphyrin via fluorescence spectroscopy (excitation 400 nm, emission 632 nm) and correlate levels with this compound concentration (0.1–1 mM). Mutant strains lacking protoporphyrinogen oxidase further clarify metabolic bottlenecks .

Q. What strategies address discrepancies in metabolic flux data when 4,6-Dioxoheptanoic acid is used in pathway inhibition studies?

  • Answer : Isotopic tracing (e.g., ¹³C-labeled ALA) combined with kinetic modeling quantifies flux through the heme pathway under inhibition. Parallel measurements of intermediates (ALA, porphobilinogen) via HPLC-UV and enzymatic activity assays reconcile apparent contradictions between metabolite levels and enzyme kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Succinylacetone
Reactant of Route 2
Reactant of Route 2
Succinylacetone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.